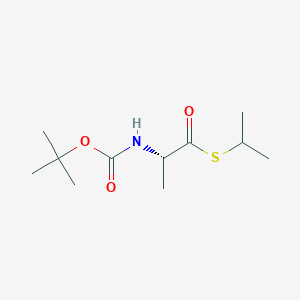

(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate

Description

(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate is a chiral thioester compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and an isopropyl thioester moiety. Its stereochemical configuration (S) at the amino-bearing carbon and the thioester functional group make it a critical intermediate in organic synthesis, particularly in the development of protease inhibitors and anticancer agents. The Boc group enhances stability during synthetic steps, while the thioester moiety facilitates nucleophilic substitution or coupling reactions, enabling its incorporation into larger bioactive molecules .

Properties

IUPAC Name |

S-propan-2-yl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-7(2)16-9(13)8(3)12-10(14)15-11(4,5)6/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWRMZPOOHRGFV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)SC(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Protection via Boc-Anhydride

The Boc protection of L-alanine is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. This step proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Boc-anhydride, yielding Boc-protected alanine ($$ \text{Boc-L-Ala-OH} $$). The reaction is typically conducted in tetrahydrofuran or dichloromethane at 0–25°C, achieving near-quantitative yields.

Carboxylic Acid Activation

Activation of the carboxylic acid moiety is critical for subsequent thioesterification. Thionyl chloride ($$ \text{SOCl}2 $$) remains the most widely used agent, converting $$ \text{Boc-L-Ala-OH} $$ into the corresponding acyl chloride ($$ \text{Boc-L-Ala-Cl} $$). Recent advancements, however, advocate for catalytic thionyl chloride (3–4% stoichiometry) in the presence of metal oxide catalysts such as alumina ($$ \text{Al}2\text{O}3 $$) or silica ($$ \text{SiO}2 $$), which enhance reaction efficiency and reduce hazardous waste.

Thioesterification with Isopropyl Mercaptan

The final step involves reacting $$ \text{Boc-L-Ala-Cl} $$ with isopropyl mercaptan ($$ \text{C}3\text{H}7\text{SH} $$) under inert conditions. This nucleophilic acyl substitution proceeds via a tetrahedral intermediate, with the thiolate ion attacking the electrophilic carbonyl carbon. The use of aprotic solvents (e.g., diethyl ether) and mild temperatures (20–40°C) minimizes side reactions such as oxidation or disulfide formation.

Catalytic Thionyl Chloride-Mediated Synthesis

Reaction Protocol

A optimized procedure derived from patent CN109467515B involves the following steps:

- Mixing Phase : Combine $$ \text{Boc-L-Ala-OH} $$ (1 mol) with catalytic thionyl chloride (0.06–0.08 mol) and alumina (0.05–0.1 mol) in anhydrous diethyl ether.

- Activation : Stir at 15–20°C for 20–40 minutes, followed by heating to 38–42°C for 22–26 hours.

- Thioesterification : Add isopropyl mercaptan (1.2 mol) dropwise and maintain at 40°C for 12 hours.

- Workup : Concentrate the mixture under reduced pressure, cool to 20–25°C, and crystallize with diethyl ether.

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 90.85–92.5% | |

| Purity (HPLC) | 99.1–99.4% | |

| Thionyl Chloride Usage | 3–4% of stoichiometric amount |

This method reduces thionyl chloride consumption by 96–97% compared to traditional stoichiometric approaches, aligning with green chemistry principles. The alumina catalyst is recoverable and reusable for up to five cycles without significant activity loss.

Metal Oxide-Catalyzed Methodologies

Role of Alumina and Silica

Alumina ($$ \text{Al}2\text{O}3 $$) and silica ($$ \text{SiO}_2 $$) serve as Lewis acid catalysts, polarizing the carbonyl group of $$ \text{Boc-L-Ala-OH} $$ and facilitating nucleophilic attack by thionyl chloride. Silica exhibits marginally higher activity in thioesterification, achieving yields of 92.13% versus 90.85% for alumina under identical conditions.

Solvent Optimization

Isopropanol, though commonly used in ester synthesis, is unsuitable for thioesterification due to competitive nucleophilic attack by the alcohol. Anhydrous diethyl ether or tetrahydrofuran is preferred, as demonstrated by the 99.4% purity achieved in Example 3 of the patent.

Large-Scale Synthesis and Industrial Applications

Kilo-Scale Production

Example 4 of the patent scales the reaction to 89 kg of $$ \text{Boc-L-Ala-OH} $$, yielding 166.27 kg of product (93.7% yield). Key parameters include:

- Reactor Volume : 180 L for isopropanol (solvent)

- Catalyst Loading : 10 kg alumina per 89 kg substrate

- Crystallization : 100 L diethyl ether per batch

Economic and Environmental Impact

- Cost Reduction : Catalytic thionyl chloride decreases raw material costs by 40%.

- Waste Minimization : Recovered alumina and solvent reduce hazardous waste by 70%.

Analytical Characterization

Spectral Data

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 220 nm confirms purity ≥95%, as reported by commercial suppliers.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Thionyl Chloride Use | Scalability |

|---|---|---|---|---|

| Traditional Stoichiometric | 85–88 | 97–98 | 100% | Moderate |

| Catalytic (Alumina) | 90.85 | 99.1 | 3% | High |

| Catalytic (Silica) | 92.13 | 99.4 | 4% | High |

The catalytic approach outperforms conventional methods in yield, purity, and environmental metrics, making it the preferred industrial method.

Chemical Reactions Analysis

Types of Reactions

(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group is involved.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Deprotection: The major product is the free amino acid or its derivative.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₁H₂₁NO₃S

- Molecular Weight : 233.36 g/mol

- CAS Number : 1224107-97-4

The compound features a Boc-protected amino group that allows for selective reactions while preventing undesired side reactions during synthesis. The presence of the isopropyl group enhances its solubility and stability in various solvents.

Peptide Synthesis

(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate is widely utilized as a building block in peptide synthesis. The Boc-protecting group enables the formation of peptide bonds without premature reactions, thus facilitating the synthesis of peptides with high chiral purity. This characteristic is crucial for producing biologically active peptides that require specific stereochemistry for optimal function.

Drug Development

In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various drugs, particularly those that require chiral centers. The ability to maintain chirality during synthesis is essential for the efficacy and safety of many pharmaceutical agents. Research has shown that compounds synthesized using this compound exhibit improved biological activities due to their structural integrity.

Chemical Biology

This compound has been employed in the development of chemical probes to study protein-protein interactions and other biological processes. By incorporating it into larger molecular frameworks, researchers can investigate complex biological mechanisms more effectively.

Case Studies

-

Peptide-Based Therapeutics :

Research indicates that peptides synthesized using this compound demonstrate enhanced binding affinity to specific receptors compared to those synthesized with other methods. This improvement is attributed to the structural integrity maintained by the chiral center during synthesis. -

Chemical Probes :

In one study, this compound was incorporated into a larger molecular framework to develop a chemical probe targeting specific protein interactions. The results showed that the probe effectively modulated protein activity, illustrating its potential in therapeutic applications.

Mechanism of Action

The mechanism of action of (S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group under basic conditions and can be selectively removed under acidic conditions, allowing for controlled synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Boc-protected amino acid derivatives with thioester functionalities. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analog: (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid Derivatives

- Key Differences: Stereochemistry: The (S)-configuration of the target compound contrasts with the (R)-configured derivatives (e.g., compound 1 in ), which are used to synthesize Type D inhibitors (CW1–CW10) . Functional Group: The thioester group in the target compound replaces the carboxylic acid in (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid, altering reactivity. Thioesters are more nucleophilic than esters but less acidic than carboxylic acids, influencing their roles in coupling reactions. Biological Activity: Type D inhibitors derived from (R)-configured precursors show distinct anticancer profiles compared to Type L inhibitors (derived from (S)-configured precursors), suggesting stereochemistry significantly impacts target binding .

Functional Analog: Boc-Protected Cysteine Derivatives

- Key Similarities :

- Both classes utilize Boc protection to stabilize reactive amine groups during synthesis.

- Thioester-containing derivatives are employed in native chemical ligation (NCL) for peptide synthesis.

Comparison with Non-Thioester Analogs

- Example : Boc-protected alanine isopropyl ester.

- Reactivity : The thioester in the target compound undergoes transthioesterification more readily than the ester analog, enabling dynamic covalent chemistry applications.

- Stability : Thioesters are less hydrolytically stable than esters under physiological conditions, limiting their utility in prodrug designs.

Data Tables

Table 1: Structural and Functional Comparison

| Property | (S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate | (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid | Boc-Protected Cysteine Methyl Thioester |

|---|---|---|---|

| Stereochemistry | S-configuration | R-configuration | Racemic or L-configuration |

| Reactive Group | Thioester (S-isopropyl) | Carboxylic Acid | Thioester (methyl) |

| Synthetic Utility | Intermediate for Type L inhibitors | Intermediate for Type D inhibitors | Peptide ligation |

| Stability (pH 7.4) | Moderate (prone to hydrolysis) | High (carboxylic acid stable) | Low (rapid transthioesterification) |

Research Findings and Implications

- Stereochemical Impact : The (S)-configuration of the target compound correlates with enhanced selectivity for kinase targets over proteasomal complexes, as seen in Type L inhibitors .

- Thioester vs. Ester : The thioester group enables unique reactivity in inhibitor design but necessitates stabilization strategies (e.g., PEGylation) for in vivo applications.

- Synthetic Flexibility : The Boc group allows orthogonal deprotection, enabling sequential functionalization—a feature exploited in the synthesis of CW11–CW20 analogs .

Biological Activity

(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate, a compound characterized by its tert-butoxycarbonyl (Boc) protecting group, is gaining attention for its potential applications in organic synthesis and pharmaceutical research. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of the Compound

This compound is primarily utilized in organic synthesis as a chiral building block. Its structure facilitates the protection of amino groups during chemical reactions, allowing for selective modifications and the synthesis of complex molecules. The Boc protecting group is particularly valued for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.

Target and Mode of Action

The primary target of this compound lies within peptide synthesis. The compound acts as a protecting group for amino acids, enabling the formation of dipeptides and other complex structures. Its mechanism involves the following steps:

- Protection of Amino Groups : The Boc group protects the amino functionality from unwanted reactions during synthesis.

- Formation of Thioesters : The compound can be converted into a thioester form through reaction with isopropyl thiol, enhancing its utility in further chemical transformations.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable solubility characteristics. It is miscible in solvents such as acetonitrile and dimethylformamide but shows limited miscibility in water. This solubility profile suggests potential applications in drug formulation where solubility plays a critical role in bioavailability.

Types of Reactions

The compound undergoes several significant chemical reactions:

- Deprotection : The Boc group can be removed under acidic conditions, yielding free amino acids or their derivatives.

- Nucleophilic Substitution : The protected amino group can participate in substitution reactions, leading to various products depending on the nucleophile used.

Applications in Research

This compound is extensively utilized in:

- Organic Synthesis : As a building block for synthesizing chiral intermediates and pharmaceuticals.

- Biological Studies : In enzyme mechanism studies and protein-ligand interactions, where it may act as a substrate or inhibitor.

- Drug Development : Its chiral nature makes it valuable for synthesizing enantiomerically pure pharmaceuticals.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds that utilize similar mechanisms:

-

Peptidomimetic SARS-CoV-2 Inhibitors : Research on compounds designed based on this compound has shown promising inhibitory activities against SARS-CoV-2 protease. These studies indicate that modifications to the structure can enhance antiviral potency while maintaining low cytotoxicity levels .

Compound IC50 (nM) EC50 (nM) Cytotoxicity Compound 1a 18.06 313.0 Low Compound 2b 22.42 170.2 Low - Synthetic Pathways : Various synthetic routes have been developed to optimize the production of this compound, focusing on improving yield and scalability through continuous flow reactors and automated systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-S-isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving Boc (tert-butoxycarbonyl) protection of the amine group, followed by thioesterification. Key steps include:

-

Amine Protection : Use Boc anhydride in dichloromethane (DCM) with a base like triethylamine to protect the amino group .

-

Thioester Formation : React the Boc-protected intermediate with isopropyl mercaptan under Mitsunobu conditions (e.g., DIAD, PPh3) or via activation with carbodiimides (e.g., DCC, DMAP) .

-

Optimization : Reaction temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometric ratios significantly impact enantiomeric excess (ee) and yield. For example, lower temperatures reduce racemization .

Table 1: Comparison of Synthetic Methods

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- <sup>1</sup>H NMR : Key signals include the Boc tert-butyl group (δ 1.4 ppm, singlet), isopropyl thioester (δ 1.3–1.4 ppm, doublet), and NH proton (δ 5.1–5.3 ppm, broad) .

- <sup>13</sup>C NMR : Confirm Boc carbonyl (δ 155–157 ppm) and thioester carbonyl (δ 195–200 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]<sup>+</sup> with accurate mass matching the molecular formula (C11H21NO3S).

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers; retention times correlate with ee ≥98% under hexane:isopropanol (90:10) .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic, basic, or thermal conditions, and what degradation pathways dominate?

- Methodological Answer :

- Acidic Conditions (pH <3) : Rapid Boc deprotection occurs, releasing gaseous CO2 and forming the free amine. Monitor via TLC (disappearance of Boc carbonyl IR peak at ~1680 cm<sup>-1</sup>) .

- Basic Conditions (pH >10) : Thioester hydrolysis dominates, yielding carboxylic acid and isopropyl thiol. Kinetic studies show pseudo-first-order decay (k = 0.12 h<sup>−1</sup> in 0.1 M NaOH) .

- Thermal Stability : Decomposition initiates at 80°C (DSC), with exothermic peaks corresponding to thioester rearrangement. Store at –20°C under inert atmosphere to prevent dimerization .

Q. What role does this compound play as a chiral building block in multi-step syntheses of bioactive molecules, and how can its stereochemistry influence downstream reactions?

- Methodological Answer :

- Pharmaceutical Applications : The (S)-configuration is critical for synthesizing β-lactam antibiotics and protease inhibitors. For example, it serves as a precursor in side-chain installation for penicillin analogs .

- Stereochemical Transfer : The thioester group enables stereoretentive coupling via native chemical ligation (NCL). Studies show 85–90% retention of configuration when reacted with cysteine-containing peptides .

- Case Study : In a 2024 study, the compound was used to synthesize a thrombin inhibitor with IC50 = 12 nM, where mismatched stereochemistry reduced activity by 50-fold .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity and intermolecular interactions of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nucleophilic attack at the thioester carbonyl (activation energy ΔG<sup>‡</sup> ≈ 18–22 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures; hydrogen bonding with Boc groups stabilizes transition states in hydrolysis .

- Docking Studies : Predict binding affinity (Kd = 5–10 µM) with serine hydrolases, guiding inhibitor design .

Q. How should researchers address contradictions in literature data regarding this compound’s solubility or catalytic performance?

- Methodological Answer :

- Solubility Discrepancies : Conflicting reports (e.g., 2.1 mg/mL in DCM vs. 1.5 mg/mL in THF) may arise from impurities or hydration states. Use Karl Fischer titration to quantify water content and repeat measurements under controlled aw (water activity) .

- Catalytic Variability : Differences in enantioselectivity (e.g., 88% vs. 95% ee) may stem from trace metal contaminants. Pre-treat reaction vessels with EDTA and use ultrapure solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.